molecular formula C22H22N2O5 B13383604 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13383604
M. Wt: 394.4 g/mol
InChI Key: HPTFPWMPQFBSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid (CAS: 212651-48-4) is a chiral pyrrolidine-based compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C₂₂H₂₂N₂O₅, with a molecular weight of 394.42 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) to protect amine functionalities, enabling selective deprotection under mild basic conditions. The compound’s structure includes:

  • A pyrrolidine ring with stereochemical control at the 2-position (S-configuration).
  • An acetyl linker connecting the Fmoc-protected amine to the pyrrolidine nitrogen.
  • A carboxylic acid group at the 2-position of the pyrrolidine, facilitating conjugation or further functionalization.

This compound is typically stored at 2–8°C in a dry, dark environment to prevent degradation . Its applications span peptide chemistry, medicinal chemistry, and bioconjugation, where it serves as a building block for introducing constrained pyrrolidine motifs into larger molecules.

Properties

IUPAC Name

1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c25-20(24-11-5-10-19(24)21(26)27)12-23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTFPWMPQFBSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation: Pyrrolidine-2-carboxylic Acid Derivatives

The synthesis typically begins with L-proline or its derivatives. According to a 2014 patent (EP3015456A1), pyrrolidine-2-carboxylic acid derivatives can be prepared through catalytic hydrogenation and alkylation steps, carefully controlling stereochemistry to avoid racemization. The patent highlights:

  • Use of catalytic hydrogenation to obtain cis isomers without racemization.
  • Alkylation of intermediates using strong bases (e.g., sodium hydride, n-butyllithium) and phase transfer catalysts to introduce side chains or protecting groups.
  • Avoidance of racemization by stepwise removal and re-protection of carboxyl groups when needed.

Synthesis of 1-(2-Chloroacetyl)pyrrolidine-2-carboxylic Acid Intermediate

A key intermediate is 1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, which can be prepared by N-acylation of L-proline with chloroacetyl chloride. A practical and improved method reported in Beilstein Journal of Organic Chemistry (2008) involves:

  • Suspending L-proline in tetrahydrofuran (THF).
  • Adding chloroacetyl chloride at room temperature.
  • Refluxing the mixture for 2 hours to achieve 81% yield.
  • Workup by aqueous extraction and drying to isolate the product.

This method improves on earlier protocols that required long reaction times at low temperatures.

Conversion of Acid to Amide and Further Functionalization

The carboxylic acid moiety of the chloroacetylated intermediate is converted to an amide by treatment with dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate in dichloromethane at ambient temperature. This step proceeds smoothly, yielding the amide in about 52% after purification.

Subsequently, the amide is transformed into cyano derivatives or further functionalized by reaction with trifluoroacetic anhydride followed by neutralization, yielding high purity products suitable for subsequent coupling steps.

Introduction of the Fmoc Protecting Group

The Fmoc group is introduced to protect the amino functionality, a standard practice in peptide synthesis. The general procedure involves:

  • Dissolving the amino acid or derivative in aqueous base (e.g., potassium carbonate).
  • Adding Fmoc succinimide dissolved in dioxane dropwise at 0 °C to room temperature.
  • Stirring for extended periods (up to 24 hours) to ensure complete reaction.
  • Extraction with organic solvents (e.g., dichloromethane) and acidification to isolate the Fmoc-protected amino acid.

This method is well-established and ensures selective protection without affecting other functional groups.

Final Coupling to Form 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic Acid

The final step involves coupling the Fmoc-protected aminoacetyl moiety to the pyrrolidine nitrogen. This is typically achieved by:

  • Activating the carboxyl group of the Fmoc-protected amino acid derivative using carbodiimide reagents (e.g., DCC or EDC) often in the presence of additives like hydroxybenzotriazole (HOBt) to suppress racemization.
  • Reacting with the pyrrolidine derivative under controlled conditions.
  • Purification by crystallization or chromatography to isolate the target compound with high stereochemical fidelity.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N-Acylation of L-proline L-proline + chloroacetyl chloride, THF, reflux 2h 81 Efficient, improved over low-temp methods
2 Amide formation DCC + ammonium bicarbonate, DCM, ambient temp 52 Avoids aqueous conditions
3 Fmoc protection Fmoc succinimide, K2CO3, dioxane/water, 0°C to RT, 24h >90 (typical) Standard peptide chemistry
4 Coupling to pyrrolidine N Carbodiimide coupling (DCC/EDC + HOBt), organic solvent Variable Requires careful control to prevent racemization

Additional Notes on Stereochemical Integrity and Yield Optimization

  • The catalytic hydrogenation step in pyrrolidine derivatives synthesis is optimized to produce cis isomers without racemization, which is crucial for biological activity.
  • Alkylation steps require strong bases and phase transfer catalysts to achieve high conversion without racemization.
  • Use of mild conditions in amide formation and Fmoc protection preserves the stereochemistry of chiral centers.
  • Purification by crystallization and chromatography is essential to remove side products and ensure high purity.

Mechanism of Action

Mechanism: The Fmoc group protects the amino group of glycine, preventing unwanted side reactions during peptide synthesis. The protection is achieved through the formation of a stable carbamate linkage. The Fmoc group can be selectively removed by treatment with a base, revealing the free amino group for further reactions .

Molecular Targets and Pathways: The primary target of Fmoc-Gly-Pro-OH is the amino group of glycine, which is protected during the synthesis process. The pathways involved include the formation and cleavage of the Fmoc carbamate linkage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related Fmoc-protected heterocyclic carboxylic acids:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Significance
1-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid 212651-48-4 C₂₂H₂₂N₂O₅ 394.42 Acetyl-Fmoc linker, S-configuration, pyrrolidine core Peptide backbone modification, SPPS
(R)-2-(1-Fmoc-pyrrolidin-2-yl)acetic acid 193693-61-7 C₂₁H₂₁NO₄ 351.40 Acetic acid substituent at pyrrolidine C2, R-configuration Conformational studies, chiral auxiliaries
1-Fmoc-2-propan-2-ylpyrrolidine-3-carboxylic acid 2137686-87-2 C₂₃H₂₅NO₄ 379.45 Isopropyl group at pyrrolidine C2, diastereomeric mixture Steric hindrance modulation in drug design
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 C₂₂H₂₃N₃O₄ 393.44 Piperazine ring instead of pyrrolidine, acetic acid side chain Linker for flexible spacing in bioconjugates
cis-1-Fmoc-3-phenylpyrrolidine-2-carboxylic acid - C₂₆H₂₃NO₄ 413.47 Phenyl group at pyrrolidine C3, cis-configuration Aromatic interaction studies in enzyme inhibitors
(S)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid 1380336-01-5 C₂₂H₂₃NO₄ 365.42 Dimethyl groups at pyrrolidine C4, rigid conformation Enhancing metabolic stability in peptidomimetics

Key Research Findings

Stereochemical Impact: The target compound’s S-configuration at the pyrrolidine C2 position ensures compatibility with L-amino acid-based peptide synthesis, whereas its R-configured analogue (CAS: 193693-61-7) is used in enantioselective catalysis .

Ring Size Effects : Replacing pyrrolidine with piperazine (CAS: 180576-05-0) increases conformational flexibility, making it suitable for linker applications in drug delivery systems .

Substituent Effects: The isopropyl group in CAS 2137686-87-2 enhances hydrophobicity, improving membrane permeability . Dimethyl groups (CAS: 1380336-01-5) restrict ring puckering, stabilizing bioactive conformations . Phenyl-substituted analogues (CAS: Not provided) exhibit improved binding to aromatic pockets in target proteins .

Biological Activity

1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid, often referred to as Fmoc-pyrrolidine carboxylic acid, is a compound notable for its structural complexity and biological relevance. The fluorenylmethoxycarbonyl (Fmoc) group is widely utilized in peptide synthesis, enhancing the compound's utility in biochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid is C22H25NO4, with a molecular weight of approximately 379.41 g/mol. The presence of the Fmoc group allows for selective reactions during peptide synthesis, making it a valuable tool in organic chemistry.

The biological activity of this compound is primarily attributed to its role as a protecting group during peptide synthesis. The Fmoc group selectively protects the amine functionality of amino acids, facilitating the sequential addition of amino acids to form peptides. This selective removal under mild basic conditions enables high specificity in peptide formation.

Biological Applications

  • Peptide Synthesis : The compound is extensively used in synthesizing biologically active peptides due to its ability to protect amino groups during chemical reactions.
  • Enzyme Mechanisms : It plays a crucial role in studying enzyme mechanisms and protein interactions, providing insights into biochemical processes.
  • Drug Development : Research indicates potential applications in developing drugs targeting various diseases due to its structural versatility.

Research Findings

Recent studies have highlighted the efficacy of compounds related to 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acid in inhibiting specific enzymes involved in disease pathways. For instance, derivatives have shown promising results against Mycobacterium tuberculosis by inhibiting key enzymes such as InhA, crucial for mycobacterial cell wall biosynthesis .

Case Studies

  • Inhibition Studies : A series of 3-(9H-fluoren-9-yl)pyrrolidine derivatives were synthesized and screened for their inhibitory effects on Mycobacterium tuberculosis H37Rv strain. Several compounds displayed significant activity against InhA, indicating their potential as anti-tuberculosis agents .
  • Peptide Synthesis Optimization : In industrial settings, automated peptide synthesizers utilizing Fmoc chemistry have optimized conditions for high-yield production of peptides with desired biological activities .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]pyrrolidine-2-carboxylic acidPyrrolidine ring with Fmoc groupUsed in peptide synthesis
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acidHydroxypiperidine instead of pyrrolidineSignificant biological activity; enzyme interaction studies
(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acidStereoisomer with different spatial arrangementVaries in biological activity compared to other isomers

Q & A

Basic Synthesis & Purification

Q: What are the standard synthetic routes for preparing 1-[2-(Fmoc-amino)acetyl]pyrrolidine-2-carboxylic acid, and how is purity ensured? A: The compound is typically synthesized via Fmoc-protection of the pyrrolidine amine, followed by coupling with activated acetyl groups (e.g., using HATU/DIPEA in DMF). Purification involves reverse-phase HPLC or silica gel chromatography, with analytical confirmation via TLC (Rf comparison) and LC-MS (>95% purity). Critical steps include inert atmosphere handling to prevent Fmoc deprotection and rigorous solvent drying to avoid side reactions .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the stereochemistry and functional groups of this compound? A: High-resolution NMR (1H/13C, COSY, HSQC) resolves pyrrolidine ring conformation and Fmoc group integration. Chiral HPLC or polarimetry verifies stereochemical integrity, while X-ray crystallography (if crystals are obtainable) provides definitive proof. Discrepancies in NOE correlations may indicate rotameric equilibria in the Fmoc group, requiring temperature-controlled NMR studies .

Handling & Stability

Q: What are the critical storage conditions and safety protocols for this compound? A: Store desiccated at 2–8°C under argon to prevent hydrolysis of the Fmoc group. Use PPE (nitrile gloves, goggles) due to acute toxicity (H302/H312/H332). Decomposition products (e.g., fluorenyl byproducts) require fume hood handling. Stability assays under varying pH (4–9) and temperature (25–40°C) show <5% degradation over 30 days when stored properly .

Role in Peptide Synthesis

Q: How does the Fmoc-pyrrolidine scaffold enhance solid-phase peptide synthesis (SPPS)? A: The rigid pyrrolidine ring restricts backbone flexibility, reducing aggregation during SPPS. Fmoc deprotection (20% piperidine/DMF) is quantitative within 10 min, enabling iterative coupling. Comparative studies show a 15–20% yield improvement over linear analogues in β-sheet-prone sequences .

Advanced Reaction Optimization

Q: What computational methods predict optimal coupling conditions for derivatives of this compound? A: Density functional theory (DFT) models activation energies for acyl-transfer reactions, guiding solvent (e.g., DMF vs. THF) and catalyst (e.g., HOAt vs. HOBt) selection. Machine learning (ICReDD’s platform) analyzes historical reaction data to recommend temperature/pH parameters, reducing optimization time by 40% .

Stereochemical Control

Q: How can diastereomer formation during synthesis be minimized? A: Chiral auxiliaries (e.g., (S)-proline) and low-temperature (−20°C) coupling reduce epimerization. Kinetic resolution via immobilized lipases (e.g., CAL-B) achieves >99% ee. Racemization hotspots (e.g., α-carbon of acetyl) require real-time monitoring via circular dichroism .

Preventing Aggregation

Q: What strategies mitigate peptide aggregation when using this building block? A: Incorporating pseudo-proline motifs (e.g., 4-OCF2H substitutions) disrupts β-sheet formation. Co-solvents (20% HFIP in DCM) enhance solubility. Aggregation propensity is quantified via Thioflavin T fluorescence assays, with a 30–50% reduction observed vs. non-modified analogues .

Pharmacokinetic Modifications

Q: How do structural variants (e.g., difluoromethoxy groups) alter bioavailability? A: Difluoromethoxy at C4 (CAS 2382632-22-4) increases metabolic stability (t1/2 = 8.2 h vs. 2.1 h for parent compound in hepatocyte assays). LogP shifts from 1.8 to 2.3 enhance blood-brain barrier penetration, validated via in situ perfusion models .

Stability Under Experimental Conditions

Q: Which factors most significantly impact compound stability during enzymatic assays? A: Light exposure (UV/Vis) accelerates Fmoc degradation (Q10 = 2.3). Buffers above pH 7.5 promote hydrolysis (k = 0.12 h−1 at pH 8). Pre-incubation in 1 mM DTT prevents thiol-mediated disulfide formation in cysteine-rich media .

Resolving Data Contradictions

Q: How should researchers address conflicting NMR/MS data for this compound? A: Contaminants (e.g., residual coupling agents) mimic isotopic patterns in MS. Use preparative HPLC followed by 2D NMR (HSQC/HMBC) to isolate and reassign signals. Batch-to-batch variability in Fmoc protection (e.g., 95% vs. 98%) requires quantitative 19F NMR with internal standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.